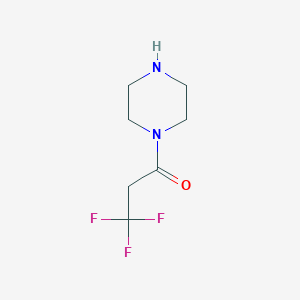

1-(3,3,3-Trifluoropropanoyl)piperazine

Description

Significance of Fluorination in Molecular Design for Advanced Chemical Structures

The introduction of fluorine into organic molecules can dramatically alter their properties. bldpharm.comepa.govcaymanchem.com As the most electronegative element, fluorine's presence can influence a molecule's electronic distribution, pKa, metabolic stability, and binding affinity to biological targets. nih.gov This strategic use of fluorination is a powerful tool in medicinal chemistry and materials science. caymanchem.comnih.gov For instance, replacing hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. nih.gov Furthermore, the unique properties of the carbon-fluorine bond are leveraged in the development of advanced materials, agrochemicals, and imaging agents. epa.govnih.gov

Role of Piperazine (B1678402) Core in Contemporary Organic Synthesis

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. nih.gov This scaffold is considered a "privileged" structure in medicinal chemistry because it is found in a wide array of biologically active compounds, including those with antidepressant, antipsychotic, and anticancer properties. rsc.orgnih.gov The two nitrogen atoms in the piperazine core can be functionalized, allowing for the creation of diverse molecular architectures. rsc.org These nitrogen sites often improve the aqueous solubility and pharmacokinetic characteristics of drug candidates due to their basicity. google.com The versatility of the piperazine scaffold makes it a cornerstone in the synthesis of new therapeutic agents and functional materials. rsc.orgsigmaaldrich.com

Overview of 1-(3,3,3-Trifluoropropanoyl)piperazine in Chemical Research

This compound is a specific derivative that combines the features of a fluorinated amide with the piperazine core. The structure consists of a piperazine ring acylated at one of its nitrogen atoms with a 3,3,3-trifluoropropanoyl group. This trifluoropropanoyl moiety introduces a trifluoromethyl group (-CF3) via an amide linkage.

While extensive research has been conducted on various piperazine derivatives, such as 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), specific, detailed research findings and dedicated studies on this compound are not widely available in the public domain. Its primary role appears to be as a chemical intermediate or a building block in the synthesis of more complex molecules for research purposes.

The synthesis of this compound would logically proceed through the acylation of piperazine with an activated form of 3,3,3-trifluoropropanoic acid, such as its corresponding acyl chloride or anhydride (B1165640). This reaction would yield the target amide.

Below are tables detailing the general properties of the parent compounds, piperazine and 3,3,3-trifluoropropanoic acid, which are the precursors to this compound.

Table 1: Properties of Piperazine

| Property | Value |

|---|---|

| Chemical Formula | C₄H₁₀N₂ |

| Molar Mass | 86.14 g/mol |

| Appearance | Colorless to white crystalline solid nih.gov |

| Boiling Point | 146 °C |

| Melting Point | 106 °C |

| IUPAC Name | Piperazine |

Data sourced from publicly available chemical databases.

Table 2: Properties of 3,3,3-Trifluoropropanoic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₃H₃F₃O₂ |

| Molar Mass | 128.05 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 145 °C |

| Density | 1.45 g/cm³ |

| IUPAC Name | 3,3,3-Trifluoropropanoic acid |

Data sourced from publicly available chemical databases.

The combination of these two precursors results in a molecule that leverages the structural benefits of the piperazine scaffold and the unique electronic properties conferred by the trifluoromethyl group. Further research would be necessary to fully characterize the specific properties and potential applications of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C7H11F3N2O |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

3,3,3-trifluoro-1-piperazin-1-ylpropan-1-one |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)5-6(13)12-3-1-11-2-4-12/h11H,1-5H2 |

InChI Key |

RUISULBDMIMYAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)CC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,3,3 Trifluoropropanoyl Piperazine and Analogous Structures

Direct Acylation of Piperazine (B1678402) with 3,3,3-Trifluoropropanoic Acid Derivatives

Direct acylation involves the reaction of piperazine with a reactive derivative of 3,3,3-trifluoropropanoic acid. The choice of acylating agent and reaction conditions is critical to maximizing the yield of the desired mono-substituted product.

Amide bonds are commonly formed by activating a carboxylic acid with a coupling agent, a method frequently used in medicinal chemistry. nih.gov For the synthesis of 1-(3,3,3-trifluoropropanoyl)piperazine, 3,3,3-trifluoropropanoic acid can be reacted with piperazine in the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and an additive, such as 1-Hydroxybenzotriazole (HOBT).

The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDCI. This intermediate is susceptible to side reactions and racemization. The addition of HOBT mitigates these issues by converting the O-acylisourea into a more stable active HOBt ester. nih.gov This active ester then reacts with the nucleophilic nitrogen of piperazine to form the stable amide bond of the target compound. The use of a catalytic amount of an acyl transfer agent like 4-Dimethylaminopyridine (DMAP) can further accelerate the reaction by forming a highly reactive acyliminium ion intermediate. nih.gov This method is advantageous as it often proceeds under mild conditions.

A more direct and highly reactive approach involves the use of an acyl chloride, specifically 3,3,3-trifluoropropanoyl chloride. Acyl chlorides are potent electrophiles that react readily with amines like piperazine. However, their high reactivity presents a significant challenge: the competitive formation of the bis-amide byproduct due to the reaction of the acyl chloride with both nitrogen atoms of the piperazine ring. nih.gov

To favor the desired mono-acylation, reaction conditions must be carefully controlled. A common strategy is to use a large excess of piperazine relative to the acyl chloride. By ensuring that the acyl chloride is surrounded by a high concentration of piperazine molecules, the probability of it reacting with an already acylated piperazine molecule is significantly reduced. nih.gov The reaction is typically performed at a low temperature (e.g., 0 °C) in a suitable solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (B128534) to neutralize the HCl generated during the reaction. nih.gov

| Parameter | Coupling Reagent Method | Acyl Chloride Method |

| Reactants | 3,3,3-Trifluoropropanoic Acid, Piperazine, EDCI, HOBT | 3,3,3-Trifluoropropanoyl Chloride, Piperazine |

| Key Challenge | Potential for side reactions and racemization | Formation of bis-acylated byproduct |

| Control Strategy | Use of additives like HOBT | Use of excess piperazine, low temperature |

| Byproducts | Urea derivative, unreacted starting materials | 1,4-bis(3,3,3-trifluoropropanoyl)piperazine, HCl |

Protecting Group Strategies for Monosubstitution on Piperazine

To overcome the challenge of di-substitution in direct acylation, protecting group strategies are widely employed. This involves temporarily blocking one of the piperazine nitrogens with a chemical group, performing the acylation on the remaining free nitrogen, and subsequently removing the protecting group to yield the mono-acylated product.

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions. nih.gov The synthesis using this strategy is a multi-step process:

Protection: Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield 1-Boc-piperazine. To improve the selectivity of this step and minimize the formation of the di-protected byproduct, the reaction can be performed by first forming a salt of piperazine with an acid, such as acetic acid. chemicalbook.comgoogle.com

Acylation: The free secondary amine of 1-Boc-piperazine is then acylated with 3,3,3-trifluoropropanoyl chloride or via a coupling reaction with 3,3,3-trifluoropropanoic acid. This step exclusively yields the N-Boc-N'-(3,3,3-trifluoropropanoyl)piperazine intermediate. nih.govgoogle.com

Deprotection: The Boc group is removed from the intermediate. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane or by using HCl in an organic solvent. nih.govnih.gov This final step yields the desired this compound.

| Step | Description | Key Reagents |

| 1. Protection | Selective protection of one piperazine nitrogen. | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) |

| 2. Acylation | Acylation of the remaining free nitrogen atom. | 1-Boc-piperazine, 3,3,3-Trifluoropropanoyl chloride |

| 3. Deprotection | Removal of the Boc group to yield the final product. | Trifluoroacetic Acid (TFA) or HCl |

The benzyl (B1604629) (Bn) group is another widely used protecting group for amines. commonorganicchemistry.com The synthetic sequence is analogous to the Boc strategy. First, piperazine is mono-benzylated by reacting it with benzyl bromide or benzyl chloride, often in the presence of a base. commonorganicchemistry.comgoogle.com After acylation of the second nitrogen with the trifluoropropanoyl group, the benzyl group is typically removed via catalytic hydrogenolysis (H₂ gas with a palladium on carbon catalyst, Pd/C). commonorganicchemistry.comorganic-chemistry.org This deprotection method is advantageous for its mild conditions, which are compatible with many other functional groups.

Other acyl groups, such as the benzoyl (Bz) group, can also serve as protecting groups. caltech.edu The choice of the protecting group can influence the efficiency and selectivity of subsequent reactions. caltech.edu For example, substituted benzyl groups like the p-methoxybenzyl (PMB) group can also be used, offering alternative deprotection methods such as oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgcaltech.edu

A more direct method for achieving mono-acylation without the need for a separate protection-deprotection sequence involves the in situ formation of the piperazin-1-ium (B1237378) cation. researchgate.net By carefully controlling the pH of the reaction medium, one of the nitrogen atoms of piperazine can be protonated.

The resulting positive charge on the piperazin-1-ium cation significantly decreases the basicity and nucleophilicity of the adjacent protonated nitrogen atom. This electronic deactivation effectively "protects" it from reacting with an electrophile. The unprotonated nitrogen atom at the 4-position remains nucleophilic and is free to react selectively with an acylating agent like 3,3,3-trifluoropropanoyl chloride. This approach provides a simplified and direct protocol for the chemoselective synthesis of 1-acylpiperazines. researchgate.net A similar principle of selective deactivation has been achieved by immobilizing piperazine on a sulfonic acid functionalized support. colab.ws

Advanced Synthetic Routes to Trifluoropropanoyl Amides

The formation of the amide bond, especially one adjacent to a sterically demanding and electron-withdrawing trifluoromethyl group, requires robust synthetic strategies.

A modern approach to constructing α-CF3 amides involves the palladium-catalyzed carbonylation of fluorinated olefins. nih.govacs.org This method provides a direct route to compounds like this compound by reacting a suitable amine with a trifluoromethyl-containing precursor under a carbon monoxide atmosphere. A key precursor for this transformation is 2-Bromo-3,3,3-trifluoropropene. nih.govresearchgate.net

The reaction mechanism is believed to proceed through a catalytic cycle. nih.govacs.org Initially, a Pd(0) species, generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with 2-bromo-3,3,3-trifluoropropene to form a vinyl-palladium intermediate. This is followed by the insertion of carbon monoxide (CO) to yield an acyl-palladium complex. nih.gov The subsequent nucleophilic attack by an amine, such as piperazine, on this complex leads to an amide intermediate, which then undergoes reductive elimination to release the final α-CF3 acrylamide (B121943) product and regenerate the Pd(0) catalyst. nih.govacs.org

Optimization studies have identified key parameters for achieving high yields and selectivity. nih.govacs.org The choice of palladium source, phosphine (B1218219) ligand, base, and solvent are all critical to the success of the reaction.

Optimized Conditions for Palladium-Catalyzed Carbonylation nih.govacs.org

| Parameter | Optimal Reagent/Condition |

| Palladium Source | Pd(PPh₃)₂Cl₂ |

| Ligand | Specific phosphine ligands (e.g., Xantphos) enhance efficiency. nih.govnih.gov |

| Base | NaHCO₃ (Sodium Bicarbonate) |

| Solvent | THF (Tetrahydrofuran) |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

This methodology demonstrates good substrate adaptability and tolerance for various functional groups. nih.gov

An alternative strategy involves the activation of an amide functional group to facilitate acylation reactions. Trifluoromethanesulfonic anhydride (B1165640) has emerged as a powerful reagent for this purpose. tcichemicals.comresearchgate.net

Trifluoromethanesulfonic anhydride (Tf₂O), or triflic anhydride, is a highly potent electrophilic activator for carbonyl groups. researchgate.netsci-hub.se When reacted with amides, it readily converts the carbonyl oxygen into a triflate, which is an excellent leaving group. tcichemicals.com This activation transforms the typically unreactive amide carbon into a highly electrophilic center, primed for nucleophilic attack or further rearrangement. tcichemicals.comthieme-connect.de This approach can be applied to a wide range of amides, including secondary and tertiary amides, under mild conditions. sci-hub.seresearchgate.net

The reaction of an amide with triflic anhydride, often in the presence of a non-nucleophilic base like a pyridine (B92270) derivative, generates several highly reactive intermediates depending on the structure of the starting amide. tcichemicals.comresearchgate.net

Iminium Triflates : The initial product formed upon the reaction of any secondary or tertiary amide with triflic anhydride is generally an O-triflyliminium triflate. tcichemicals.comresearchgate.net This species is a key intermediate in these transformations.

Nitrilium Ions : For secondary amides, subsequent deprotonation of the iminium triflate by a base leads to the formation of a highly electrophilic nitrilium ion. tcichemicals.comsci-hub.se

Keteniminium Ions : In the case of tertiary amides that possess an α-proton, deprotonation of the iminium triflate generates a keteniminium ion. tcichemicals.comsci-hub.se These intermediates are also powerful electrophiles. researchgate.net

These in-situ generated reactive species can then be intercepted by nucleophiles to form new bonds, providing a versatile pathway for the synthesis of complex molecules from simple amide precursors. tcichemicals.comsci-hub.se

Electrophilic Activation of Amides for Trifluoropropanoylation

Synthesis of Piperazine Scaffold Precursors

The piperazine ring is a fundamental building block in many pharmaceuticals. Its synthesis and derivatization are well-established processes in organic chemistry. For the synthesis of this compound, piperazine itself serves as the immediate precursor that undergoes acylation.

Piperazine is a symmetrical diamine containing two secondary amine nitrogens. These nitrogen atoms are nucleophilic and can readily participate in nucleophilic substitution reactions to form N-substituted derivatives. mdpi.comresearchgate.net This is the most common method for incorporating the piperazine motif.

Key methods include:

N-Alkylation : Reaction with alkyl halides or sulfonates is a straightforward method for producing N-alkylpiperazines. mdpi.com

N-Arylation : The formation of N-arylpiperazines can be achieved through several methods, including Palladium-catalyzed Buchwald-Hartwig coupling, Copper-catalyzed Ullmann-Goldberg reactions, or nucleophilic aromatic substitution (SₙAr) with electron-deficient aromatic or heteroaromatic halides. mdpi.com

Reductive Amination : This involves reacting piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov

Acylation : Reaction with acyl chlorides or anhydrides yields N-acylpiperazines. The synthesis of this compound from piperazine and a suitable 3,3,3-trifluoropropanoyl electrophile falls into this category.

To achieve mono-substitution and prevent the formation of 1,4-disubstituted byproducts, a common strategy is to use a protecting group, such as the benzyl or Boc group, on one of the piperazine nitrogens. orgsyn.orggoogle.com The remaining free nitrogen can then be selectively functionalized, followed by deprotection to yield the desired mono-substituted piperazine.

Transition-Metal-Catalyzed C-N Bond Coupling Reactions for Piperazine Annulation

The formation of the piperazine ring, particularly N-aryl piperazines, is frequently accomplished through transition-metal-catalyzed carbon-nitrogen (C-N) bond formation. rsc.orgnih.gov These methods provide robust and versatile routes to the core structure.

Prominent among these methods is the Palladium-catalyzed Buchwald-Hartwig amination. mdpi.com This reaction effectively couples aryl halides or triflates with piperazine or its derivatives. For instance, in the synthesis of Cariprazine, an intermediate was prepared via a Buchwald-Hartwig reaction between N-Boc-piperazine and 1-bromo-2,3-dichlorobenzene. mdpi.com Similarly, a facile Pd-catalyzed methodology using 2.5 equivalents of piperazine as both a reactant and a solvent enables the eco-friendly synthesis of various arylpiperazines from electron-donating and sterically hindered aryl chlorides. organic-chemistry.org

Copper-catalyzed methods, such as the Ullmann–Goldberg reaction, represent an alternative strategy for N-arylpiperazine synthesis. mdpi.com More recently, a one-pot, three-component reaction utilizing a copper iodide catalyst has been developed to synthesize N-alkyl-N′-aryl-piperazines from DABCO (1,4-diazabicyclo[2.2.2]octane), alkyl halides, and aryl halides. rsc.org

Furthermore, iridium catalysts have been employed for the N-alkylative homocoupling of ethanolamines. Using a CpIr complex (Cp = pentamethylcyclopentadienyl), N-substituted ethanolamines undergo a double N-alkylative cyclization to yield the corresponding piperazine derivatives under relatively mild conditions (110 °C). clockss.org

A summary of representative catalytic systems is provided below.

| Catalyst System | Reactants | Product Type | Reference |

| Palladium / Buchwald-Hartwig Ligands | Aryl Halide + N-Boc-piperazine | N-Aryl-N'-Boc-piperazine | mdpi.com |

| Pd(DMSO)₂(TFA)₂ | Alkene with two amine groups | Piperazine (via Wacker-type cyclization) | organic-chemistry.org |

| Copper Iodide (CuI) / KOtBu | DABCO + Alkyl Halide + Aryl Halide | N-Alkyl-N'-aryl-piperazine | rsc.org |

| [Cp*IrCl₂]₂ / K₂CO₃ | N-Substituted Ethanolamine | N,N'-Disubstituted Piperazine | clockss.org |

Reductive Amination Approaches to N-Alkyl Piperazine Analogs

Reductive amination is a cornerstone method for the N-alkylation of piperazines, providing a direct route to N-alkyl piperazine analogs from a piperazine derivative and a suitable aldehyde or ketone. mdpi.com This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

A widely used reagent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), valued for its mildness and selectivity. nih.govnih.gov For example, various N-alkyl piperazine side chains have been synthesized by reacting a parent piperazine compound with Boc-protected piperidinyl or piperazinyl aldehydes in the presence of NaBH(OAc)₃. nih.gov This approach was also utilized in the synthesis of the drug Venetoclax, where unprotected piperazine was reacted with an aldehyde via reductive amination. mdpi.com

The process can also be performed on a solid support, where a resin-immobilized amino acid's free amino group is reductively alkylated with an aldehyde using sodium cyanoborohydride (NaCNBH₃). google.com Microwave-assisted reductive alkylation has also been shown to be an efficient, eco-friendly method, significantly reducing reaction times. nih.gov

Key components of this method are highlighted in the following table.

| Piperazine Component | Carbonyl Component | Reducing Agent | Product | Reference |

| Piperazine Amine (6) | Boc-protected piperidinyl aldehyde (7) | NaBH(OAc)₃ | N-Alkyl Piperazine Intermediate (12a) | nih.gov |

| 2-(piperazin-1-yl)ethanamine (1) | N-methyl-4-piperidone (4) | NaBH(OAc)₃ | 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2) | nih.gov |

| 1-(3-chlorophenyl)piperazine | 6-oxohexanal dimethyl acetal | NaBH(OAc)₃ | N-hexyl trazodone (B27368) analogue | nih.gov |

| Piperazine | Aldehyde (104) | Not specified | Venetoclax intermediate (105) | mdpi.com |

Defluorinative Ring-Opening Reactions in Piperazine Formation

The formation of heterocyclic rings through defluorinative reactions represents an emerging area in synthetic chemistry. While direct examples of defluorinative ring-opening reactions for the express purpose of piperazine formation are not prevalent in the reviewed literature, the underlying chemical principles can be extrapolated from analogous systems.

A key mechanistic concept involves the reaction of gem-difluoroalkenes with nucleophiles. In a related synthesis, morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides is used to produce 1,4,5-trisubstituted-1,2,3-triazoles. beilstein-journals.org In this process, morpholine (B109124) acts as a nucleophile, attacking the α-position of the gem-difluoroalkene, which reverses its polarity and facilitates a subsequent cycloaddition reaction. beilstein-journals.org

By analogy, a plausible pathway for piperazine synthesis could involve the reaction of a gem-difluoroalkene with a 1,2-diamine, such as ethylenediamine. The nucleophilic attack by one of the amine groups on the gem-difluoroalkene, followed by an intramolecular cyclization and elimination of fluoride, would theoretically lead to the formation of a piperazine or tetrahydropyrazine (B3061110) ring.

Other ring-opening strategies, while not defluorinative, also provide routes to the piperazine core. These include:

Epoxide Ring-Opening : Aluminum triflate (Al(OTf)₃) catalyzes the ring-opening of epoxides by piperazine amines to form β-amino alcohols that are precursors or derivatives of piperazine. nih.gov

Cyclic Sulfamidate Ring-Opening : The nucleophilic displacement and ring-opening of cyclic sulfamidates derived from amino acids can be used to prepare substrates for subsequent cyclization into 2,6-disubstituted piperazines. organic-chemistry.org

Optimization of Reaction Conditions and Process Development

The acylation of the piperazine ring, such as the reaction with a 3,3,3-trifluoropropanoyl source, requires careful optimization to ensure high yield and selectivity, primarily to achieve mono-acylation and avoid the formation of the N,N'-diacylated byproduct.

Solvent Selection and Effects on Reaction Outcomes

The choice of solvent plays a critical role in the acylation of piperazines. The solvent's polarity can influence the solubility of reactants and the stability of reaction intermediates, thereby affecting the reaction rate and yield. nih.gov

In a study optimizing the coupling of 3-acetyl-18β-glycyrrhetinic acid with 1-Boc-piperazine, various solvents were screened. nih.gov Low boiling point solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) resulted in low to no yield. Acetonitrile (B52724) (CH₃CN) was found to be the optimal solvent, providing the highest yield of the desired amide product. nih.gov In other systems, a mixture of 2-MeTHF and water has been used, where the amine is solubilized in the aqueous phase to enhance its nucleophilicity. acs.org In some cases, an excess of a liquid reactant, such as N-methylpiperazine, can serve as both the reactant and the solvent. mdpi.com

The following table summarizes the effect of different solvents on a model piperazine acylation reaction.

Table 1: Effect of Solvent on the Coupling of Compound 2 with 1-Boc-piperazine (Data sourced from Feng et al., 2020) nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCM | Reflux | 24 | 19 |

| 2 | THF | Reflux | 24 | <5 |

| 3 | 1,4-Dioxane | Reflux | 24 | <5 |

| 4 | Toluene (B28343) | Reflux | 24 | 35 |

| 5 | DMF | Reflux | 24 | 73 |

| 6 | CH₃CN | Reflux | 24 | 82 |

Temperature Control and Kinetic Considerations

Temperature is a critical parameter that directly influences the kinetics of the acylation reaction. Generally, higher temperatures increase the reaction rate, but can also promote the formation of undesired side products or cause decomposition of reactants or products.

For the acylation of a glycyrrhetinic acid derivative with acetic anhydride, an optimal temperature range of 125–135 °C was identified. nih.gov Below this range, the reaction was incomplete, while higher temperatures did not necessarily improve the outcome. In another example, altering the temperature during the amidation of an acyl chloride with piperazine showed a significant impact on yield, with lower temperatures leading to the formation of excessive bisamide byproduct. nih.gov For catalyst-driven reactions, such as the Cp*Ir-catalyzed heterocyclization to form piperazines, the reaction temperature is also a key factor to optimize, with typical conditions around 110 °C. clockss.org Careful control of temperature is therefore essential to balance reaction speed with selectivity and yield.

Stoichiometric Control and Reagent Equivalents

Given that piperazine possesses two secondary amine groups of similar reactivity, controlling the stoichiometry of the reactants is paramount to selectively synthesize the mono-acylated product, this compound, and prevent the formation of the 1,4-diacylated species.

A common and straightforward strategy is to use a large excess of piperazine relative to the acylating agent. mdpi.com This ensures that the acylating agent is more likely to encounter an unreacted piperazine molecule than a mono-acylated one, thus minimizing the formation of the disubstituted product. nih.gov For instance, in the synthesis of a Venetoclax intermediate, an eight-fold excess of piperazine was used to minimize the double addition product. mdpi.com

Another effective approach involves the use of a protecting group. One of the piperazine nitrogens can be temporarily blocked, typically with a tert-Butoxycarbonyl (Boc) group, to form 1-Boc-piperazine. mdpi.comnih.gov The acylation is then directed to the remaining free secondary amine. The Boc group can subsequently be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the desired mono-acylated piperazine. nih.gov

The table below illustrates how altering reagent equivalents can impact product distribution in a model acylation.

Table 2: Effect of Reagent Stoichiometry on Amidation of Acyl Chloride (3) with Piperazine (Data sourced from Feng et al., 2020) nih.gov

| Entry | Molar Ratio (Acyl Chloride : Piperazine) | Solvent Volume (DCM, mL) | Temperature (°C) | Yield of Mono-amide (%) |

| 1 | 1 : 1.2 | 30 | 0 | 51 |

| 2 | 1 : 2 | 30 | 0 | 63 |

| 3 | 1 : 3 | 30 | 0 | 72 |

| 4 | 1 : 5 | 30 | 0 | 81 |

| 5 | 1 : 5 | 100 | 0 | 89 |

| 6 | 1 : 5 | 30 | 25 | 65 |

Scalability and Process Efficiency Enhancements

The successful transition of a synthetic route from the laboratory to an industrial scale hinges on several factors, including cost-effectiveness, safety, and environmental impact. For the production of this compound and analogous structures, several strategies can be employed to enhance scalability and process efficiency. These strategies primarily revolve around optimizing the acylation of the piperazine core and implementing advanced manufacturing techniques.

Control of Mono-acylation in Batch Processes

In the context of producing this compound, this would involve the slow addition of a trifluoroacetylating agent, such as ethyl trifluoroacetate (B77799) or trifluoroacetic anhydride, to a solution containing a molar excess of piperazine. The reaction temperature is a critical parameter that must be carefully controlled to manage the exothermic nature of the reaction and minimize side reactions.

Table 1: Key Parameters for Scalable Batch Acylation of Piperazine

| Parameter | Consideration for Scalability | Potential Impact on Efficiency |

| Piperazine to Acylating Agent Ratio | Using a 2 to 10-fold excess of piperazine. | Increases selectivity for mono-acylation, but requires efficient piperazine recovery. |

| Reaction Temperature | Lower temperatures (0-25 °C) are often preferred. | Better control over exothermicity and reduced byproduct formation. |

| Solvent Selection | Aprotic solvents like THF, DCM, or toluene are common. | Influences reaction kinetics, product solubility, and ease of workup. |

| Addition Rate | Slow, controlled addition of the acylating agent. | Prevents localized high concentrations and minimizes di-acylation. |

| Workup Procedure | Acid-base extraction to separate the product from excess piperazine. | Crucial for isolating a pure product and recovering starting materials. |

Advanced Manufacturing Techniques for Enhanced Efficiency

Modern chemical manufacturing is increasingly moving towards more efficient and sustainable processes. For the synthesis of this compound, the adoption of continuous flow chemistry and the use of optimized catalytic systems can offer significant advantages over traditional batch methods.

Continuous Flow Synthesis

Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and often leading to higher yields and purities. d-nb.infoyoutube.com This technology is particularly well-suited for highly exothermic reactions like acylation. In a flow setup, solutions of piperazine and the trifluoroacetylating agent are continuously pumped and mixed in a reactor coil or a microreactor. The short residence time and precise temperature control minimize the formation of byproducts. mdpi.com Furthermore, continuous flow systems can be readily automated and scaled up by extending the operation time or by using parallel reactor setups, a concept known as "scaling out." youtube.com

A study on the amidation of pyrazine (B50134) esters demonstrated that a continuous-flow system catalyzed by an immobilized lipase (B570770) could achieve high yields (up to 91.6%) with short reaction times (20 minutes) in a more environmentally friendly solvent. This highlights the potential of combining flow chemistry with biocatalysis for greener and more efficient amide synthesis.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Piperazine Acylation

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Often challenging to control on a large scale. | Excellent, due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be limited by mixing efficiency. | Enhanced, leading to faster reaction rates. |

| Safety | Larger volumes of hazardous materials are handled at once. | Smaller reaction volumes at any given time, improving safety. nih.gov |

| Scalability | "Scaling up" can be complex and require process redesign. | "Scaling out" is more straightforward. |

| Process Control | More difficult to maintain consistent conditions. | Precise control over temperature, pressure, and residence time. |

| Byproduct Formation | Higher potential for side reactions and impurities. | Often results in cleaner reaction profiles and higher purity products. |

Optimization of Catalytic Systems and Coupling Reagents

The choice of coupling reagents and catalysts is another critical aspect of process efficiency. While the direct reaction of piperazine with a trifluoroacetylating agent is feasible, the use of activating agents or catalysts can improve reaction rates and yields, especially with less reactive starting materials. However, for large-scale production, the cost and waste generated by stoichiometric coupling reagents are significant drawbacks.

Research into greener and more efficient catalytic methods for amide bond formation is ongoing. For instance, methods that avoid the use of traditional coupling reagents, which generate stoichiometric amounts of waste, are highly desirable. mdpi.com The development of catalytic cycles that can be run in continuous flow systems represents a significant step towards more sustainable and efficient industrial production of acylated piperazines.

Chemical Reactivity and Transformations of 1 3,3,3 Trifluoropropanoyl Piperazine Derivatives

Reactivity of the Trifluoropropanoyl Amide Moiety

The trifluoropropanoyl group, often used as a protective group in synthesis, imparts unique reactivity to the amide bond. The high electronegativity of the fluorine atoms makes the carbonyl carbon more electrophilic compared to non-fluorinated analogs, while also affecting the stability and reactivity of the adjacent C-F bonds.

Nucleophilic Substitution Reactions and Their Scope

The amide bond is generally characterized by its low reactivity towards nucleophilic substitution due to the resonance stabilization involving the nitrogen lone pair and the carbonyl group. However, the introduction of a trifluoromethyl group adjacent to the carbonyl enhances its electrophilicity. Despite this activation, direct nucleophilic acyl substitution on N-trifluoroacetyl amides remains challenging and is not a common transformation under standard conditions. The amide bond is remarkably stable; its cleavage typically requires harsh conditions like heating in strong acids or bases, leading to hydrolysis rather than substitution by other nucleophiles. nih.govacs.org

Some transformations that involve the substitution of the trifluoroacetyl group proceed through alternative mechanisms. For instance, research on related trifluoroacetamides has shown that the entire -CF3 group can be replaced. A mechanochemical protocol for the defluorinative arylation of trifluoroacetamides has been developed, which involves a nickel-catalyzed C–CF3 bond activation, ultimately replacing the trifluoromethyl group with an aryl group. nih.gov This type of reaction highlights a substitution pathway focused on the C-N moiety rather than a classic nucleophilic attack at the amide carbonyl. nih.gov Additionally, the presence of adjacent fluorine atoms has been shown to activate associative transamidation, suggesting a potential, albeit specialized, route for nucleophilic substitution. researchgate.net

Reduction Pathways to Corresponding Amines

The reduction of the amide carbonyl in 1-(3,3,3-trifluoropropanoyl)piperazine derivatives to a methylene (B1212753) group is a more conventional and reliable transformation. This reaction converts the amide into a stable tertiary amine, yielding the corresponding 1-(3,3,3-trifluoropropyl)piperazine (B1613721) derivative. Strong reducing agents are required for this transformation due to the inherent stability of the amide bond.

Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an intermediate iminium ion, which is then further reduced by another equivalent of hydride. The resulting product, 1-(3,3,3-trifluoropropyl)piperazine, is a known compound, indicating the viability of this synthetic route. bldpharm.comepa.gov

| Reaction | Reagent | Solvent | Product |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 1-(3,3,3-Trifluoropropyl)piperazine |

Defluorination Reactions and Mechanistic Insights

The carbon-fluorine bond is exceptionally strong, yet under specific catalytic conditions, the trifluoromethyl group can undergo defluorination. These reactions often involve radical pathways or organometallic intermediates. While research directly on this compound is limited, studies on analogous N-perfluoroalkylated compounds provide insight into potential reactivity.

One studied mechanism involves a one-pot N-perfluoroalkylation–defluorination process where labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates are converted into various amide products through a controllable oxy/thiodefluorination pathway. nih.gov The proposed mechanism for a related defluorinative functionalization suggests that the reaction is facilitated by the nitrogen lone pair and hyperconjugation from the perfluoroalkyl group, leading to the formation of a reactive intermediate that can be trapped or reduced. nih.gov For trifluoroacetamides, nickel-catalyzed defluorinative arylation demonstrates that the C-CF3 bond can be activated and cleaved. nih.gov

The efficiency of defluorination reactions can be significantly influenced by the nature of substituents elsewhere in the molecule. In the context of this compound derivatives, the substituent on the second nitrogen atom (N4) of the piperazine (B1678402) ring would play a crucial role.

In N,N'-disubstituted derivatives, the electronic properties of the N4 substituent would modulate the electron density of the amide nitrogen (N1). An electron-donating group at N4 would increase the electron density on N1, potentially impacting the stability of intermediates in a defluorination process. Conversely, an electron-withdrawing group would decrease the electron density.

Steric effects are also critical. In studies of related defluorination reactions, the steric environment around the reactive site was shown to be important. For instance, some oxydefluorination reactions proceed in high yields for ortho-substituted substrates, while substrates lacking such substituents require different, often drier, reaction conditions to achieve comparable yields. nih.gov This suggests that a bulky substituent at the N4 position of the piperazine ring could sterically influence the approach of reagents to the trifluoropropanoyl moiety, thereby affecting reaction rates and efficiency.

Reactivity of the Piperazine Ring

Further Functionalization and Substitution at Unsubstituted Nitrogen Atoms

When the N4 position of the this compound ring is unsubstituted, it possesses a secondary amine that serves as a prime site for further functionalization. This nitrogen atom is significantly more nucleophilic than the N1 amide nitrogen, whose lone pair is delocalized by resonance with the carbonyl and deactivated by the inductive effect of the trifluoroacetyl group. Therefore, reactions with electrophiles occur selectively at the N4 position.

Common methods for the functionalization of this secondary amine include N-alkylation and N-arylation.

N-Alkylation: This can be achieved through several methods.

Nucleophilic Substitution: Reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base (like K₂CO₃ or triethylamine) to neutralize the generated HX is a standard approach. To favor mono-alkylation, using a large excess of the piperazine starting material or employing protecting group strategies is common in general piperazine chemistry. researchgate.net

Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) provides a clean and efficient route to N-alkylated products. nih.gov

Michael Addition: Reaction with α,β-unsaturated carbonyl compounds or nitriles allows for the conjugate addition of the amine to form β-amino compounds.

N-Arylation: The introduction of an aryl or heteroaryl group at the N4 position is typically accomplished using transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and works well for coupling aryl halides or triflates with the secondary amine of the piperazine. nih.gov

Ullmann Condensation: A copper-catalyzed coupling reaction, often requiring higher temperatures than palladium-catalyzed methods, can also be used for N-arylation.

Nucleophilic Aromatic Substitution (SₙAr): If the aryl halide is highly electron-deficient (e.g., containing nitro groups or being a polyfluorinated aromatic system like pentafluoropyridine), direct nucleophilic substitution by the piperazine nitrogen can occur without a metal catalyst. nih.govresearchgate.net

| Functionalization | Method | Typical Reagents |

| N-Alkylation | Nucleophilic Substitution | Alkyl halide, K₂CO₃, Acetonitrile (B52724) |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, Dichloromethane (B109758) |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base (e.g., NaOtBu) |

| N-Arylation | Nucleophilic Aromatic Substitution (SₙAr) | Electron-deficient aryl halide, Base, DMF |

Ring Transformations and Structural Rearrangements of Piperazine Derivatives

While the direct study of ring transformations and structural rearrangements of this compound is not extensively documented in publicly available literature, the reactivity of related piperazine derivatives provides a foundation for understanding potential transformation pathways. These reactions, which alter the core heterocyclic structure, are of significant interest for the synthesis of novel and structurally diverse compounds. Key transformations observed in piperazine systems include intramolecular cyclizations leading to fused ring systems and, more rarely, ring contractions or expansions.

The presence of an N-acyl group, especially one bearing a strong electron-withdrawing trifluoromethyl moiety, can influence these transformations in several ways. The decreased nucleophilicity of the acylated nitrogen atom may hinder certain reaction pathways, while the increased acidity of the protons on the α-carbons can facilitate others, such as condensations or rearrangements initiated by deprotonation.

Intramolecular Cyclization and Annulation

A common structural transformation of piperazine derivatives involves intramolecular cyclization to form fused bicyclic or polycyclic systems. These reactions are typically driven by the presence of reactive functional groups on a side chain attached to one of the piperazine nitrogens.

For instance, N-acyliminium ions, which can be generated from N-acylated piperazines, are powerful electrophiles that can participate in intramolecular cyclizations with tethered nucleophiles, such as aromatic rings. arkat-usa.org While direct examples with a 1-(3,3,3-trifluoropropanoyl) group are scarce, the principle can be extended. A piperazine derivative bearing the trifluoropropanoyl group on one nitrogen and a suitable tethered nucleophile on the other could potentially undergo cyclization to form novel fused heterocycles. The regiochemical outcome of such cyclizations is often influenced by the electronic nature of the substituents on the nucleophilic partner. arkat-usa.org

Another approach to fused systems involves radical cyclizations. Unsaturated acylpiperazine derivatives have been shown to undergo Mn(OAc)₃-mediated oxidative radical cyclization with 1,3-dicarbonyl compounds to yield piperazine-substituted dihydrofurans. nih.gov The regioselectivity of these reactions can be influenced by the nature of the substituents on the unsaturated acyl group.

Furthermore, a "heterocyclic merging" approach has been demonstrated to construct novel indazolo-piperazines. nih.gov This strategy involves a Smiles rearrangement to form the indazole core, followed by a late-stage Michael addition to build the piperazine ring, ultimately leading to a fused heterocyclic system. nih.gov

Ring Contractions and Expansions

Ring contractions and expansions are less common but highly significant transformations in heterocyclic chemistry. While no specific examples for this compound are reported, studies on other piperazine derivatives offer insights into potential pathways.

It is conceivable that under specific photochemical or thermal conditions, N-acylated piperazines could undergo rearrangements. For instance, electrocyclic ring-opening and closing reactions are fundamental pericyclic processes that can lead to structural reorganization, though they are more commonly observed in conjugated systems. mdpi.comnih.govorganic-chemistry.orgrsc.org The influence of the trifluoropropanoyl group on the frontier molecular orbitals of any potential conjugated system derived from the piperazine ring would be a critical factor in determining the feasibility and stereochemical outcome of such reactions.

The following table summarizes some of the observed ring transformation types in piperazine derivatives, which could serve as a basis for future investigations into the reactivity of this compound.

| Transformation Type | Substrate Type | Reagents/Conditions | Product Type |

| Intramolecular Cationic π-Cyclization | N-Acylpiperazine with tethered aromatic ring | Acid (Lewis or protic) | Fused Bicyclic Heterocycle |

| Radical Cyclization | Unsaturated Diacylpiperazine | Mn(OAc)₃, 1,3-dicarbonyl compound | Dihydrofuran-fused Piperazine |

| Smiles Rearrangement/Michael Addition | Appropriately substituted precursors | Base | Indazolo-piperazine |

The electron-withdrawing nature of the 1-(3,3,3-trifluoropropanoyl) substituent is known to impact the biological activity of arylpiperazine derivatives, often by modulating their interaction with biological targets. nih.govmdpi.comnih.gov This electronic effect would undoubtedly play a pivotal role in any potential ring transformation reactions, influencing reaction rates, regioselectivity, and the stability of intermediates. Further research is required to explore these potential synthetic pathways and to fully elucidate the chemical reactivity of this intriguing fluorinated piperazine derivative.

Spectroscopic and Structural Elucidation of 1 3,3,3 Trifluoropropanoyl Piperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. For 1-(3,3,3-Trifluoropropanoyl)piperazine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular architecture.

The ¹H NMR spectrum of N-acylpiperazines, including this compound, often displays complex features due to two primary conformational phenomena: the restricted rotation around the amide C-N bond and the chair-boat interconversion of the piperazine (B1678402) ring. rsc.orgresearchgate.net The partial double bond character of the amide linkage can lead to the existence of distinct rotamers (conformational isomers), causing a duplication of signals for the piperazine protons. rsc.orgresearchgate.net

At room temperature, the signals for the piperazine ring protons can appear as broad multiplets. researchgate.net For this compound, four sets of proton signals are expected: the N-H proton of the secondary amine, the two methylene (B1212753) groups of the piperazine ring adjacent to the amide nitrogen, the two methylene groups adjacent to the secondary amine, and the methylene group of the propanoyl moiety.

The protons on the piperazine ring typically resonate in the range of δ 2.5–4.0 ppm. researchgate.net The methylene protons alpha to the amide carbonyl (positions 2 and 6) are expected to be deshielded and appear further downfield compared to the protons alpha to the secondary amine (positions 3 and 5). researchgate.netresearchgate.net The signal for the N-H proton is typically a broad singlet. The CH₂ group of the trifluoropropanoyl moiety is anticipated to show a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Piperazine CH₂ (positions 3, 5) | ~2.9 - 3.1 | Multiplet |

| Piperazine CH₂ (positions 2, 6) | ~3.5 - 3.8 | Multiplet |

| Propanoyl CH₂ | ~3.3 - 3.6 | Quartet (q) |

| Amine NH | Variable, broad | Singlet (s) |

Note: These are predicted values based on analogous structures. Actual values may vary depending on solvent and temperature.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the piperazine carbons, and the carbons of the trifluoropropanoyl group.

The piperazine ring carbons typically appear in the range of δ 40–50 ppm. nih.govnih.gov The carbons attached to the amide nitrogen (C-2 and C-6) are generally shifted slightly downfield compared to the carbons adjacent to the secondary amine (C-3 and C-5). The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield, typically in the region of δ 160-170 ppm. researchgate.net

The carbons of the trifluoropropanoyl moiety are highly influenced by the fluorine atoms. The CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically in the range of δ 115-125 ppm. rsc.org The adjacent methylene carbon (-CH₂-) will also exhibit splitting, appearing as a quartet due to two-bond coupling (²JCF). science-and-fun.de

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |

| Piperazine C-3, C-5 | ~44 - 46 | Singlet |

| Piperazine C-2, C-6 | ~42 - 48 | Singlet |

| Propanoyl CH₂ | ~35 - 40 | Quartet (q) |

| Carbonyl (C=O) | ~162 - 166 | Quartet (q, small ³JCF) |

| Trifluoromethyl (CF₃) | ~115 - 125 | Quartet (q, large ¹JCF) |

Note: These are predicted values based on analogous structures like N-methyl-2,2,2-trifluoroacetamide and other N-acylpiperazines. chemicalbook.comorganicchemistrydata.org

¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov

The wide range of chemical shifts and the low natural occurrence of fluorine in most chemical systems make ¹⁹F NMR an ideal tool for reaction monitoring without interference from solvent or background signals. The progress of the synthesis of this compound can be tracked in real-time by observing the consumption of a fluorinated starting material and the appearance of the product's ¹⁹F signal.

Furthermore, ¹⁹F NMR allows for the accurate determination of reaction yield through the use of an internal standard. dovepress.com A known amount of an inert, fluorinated compound with a distinct chemical shift (e.g., trifluorotoluene or trifluoroacetic acid) is added to the reaction mixture. dovepress.comspectrabase.com By comparing the integrated area of the product's ¹⁹F signal to that of the internal standard, the precise molar quantity and thus the yield of the product can be calculated without the need for isolation. dovepress.com

The chemical shift of the trifluoromethyl (CF₃) group is highly sensitive to its local electronic environment. nih.gov For compounds containing a trifluoroacetyl (TFA) or related moiety, such as the trifluoropropanoyl group, the ¹⁹F chemical shift typically appears in a range of -67 to -85 ppm relative to CFCl₃. researchgate.net The specific chemical shift is influenced by factors like substrate structure, electronic effects of neighboring groups, and solvent polarity. dovepress.comresearchgate.net For this compound, the CF₃ group is adjacent to a methylene group, which is then attached to the electron-withdrawing carbonyl group of the amide. This environment would lead to a characteristic signal in the upfield region of the ¹⁹F NMR spectrum. The signal is expected to be a triplet due to coupling with the adjacent two protons of the methylene group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity |

| CF₃ | -65 to -75 | Triplet (t) |

Note: Predicted value based on typical ranges for related structures. The reference standard is typically CFCl₃ (δ = 0 ppm). science-and-fun.de

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Trifluoromethyl Moiety Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, MS provides confirmation of its molecular formula (C₇H₁₁F₃N₂O) and insights into its structure through characteristic fragmentation patterns.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to readily form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. A common and diagnostic fragmentation pathway for N-acylpiperazines is the cleavage of the amide N-CO bond. nih.govrsc.org This would result in the formation of a trifluoropropanoyl acylium cation (m/z 111) and the piperazine radical cation or the loss of a neutral piperazine moiety.

Another major fragmentation pathway involves the cleavage of the piperazine ring itself. xml-journal.netresearchgate.netresearchgate.net Characteristic fragments from the piperazine ring often appear at m/z 56, 70, and 85, corresponding to different fragment ions of the heterocyclic ring. xml-journal.netresearchgate.net The presence of the trifluoromethyl group also gives rise to a characteristic CF₃⁺ ion at m/z 69. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₇H₁₁F₃N₂O⁺ | 196 |

| [CF₃CH₂CO]⁺ | Trifluoropropanoyl acylium | 111 |

| [M - CF₃CH₂CO]⁺ | Piperazine radical cation | 85 |

| [CF₃]⁺ | Trifluoromethyl cation | 69 |

| [C₄H₈N]⁺ | Piperazine ring fragment | 70 |

| [C₃H₆N]⁺ | Piperazine ring fragment | 56 |

Note: Fragmentation patterns are predicted based on established principles for amides and piperazine derivatives. nih.govxml-journal.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/HR-MS) for Molecular Ion and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with high-resolution mass spectrometry (HR-MS), is a pivotal technique for the analysis of piperazine derivatives. mdma.chnih.gov For this compound, LC-MS analysis is crucial for confirming the molecular weight and studying its fragmentation behavior. In electrospray ionization (ESI) positive mode, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry provides the high mass accuracy needed to confirm the elemental composition. nih.gov

The fragmentation of piperazine derivatives is often extensive and can be induced in the mass spectrometer through techniques like collision-induced dissociation (CID) in MS/MS experiments. researchgate.net The metabolism of related compounds like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) has been shown to involve degradation of the piperazine moiety. mdma.chnih.gov Based on the structure of this compound, the fragmentation is anticipated to occur at the amide bond and within the piperazine ring itself. The presence of the trifluoromethyl group significantly influences the fragmentation pathways.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 197.09 [M+H]⁺ | 111.04 | [CF₃C(O)N(CH₂)₂]⁺ |

| 197.09 [M+H]⁺ | 85.08 | [C₄H₉N₂]⁺ (Protonated piperazine fragment) |

| 197.09 [M+H]⁺ | 69.00 | [CF₃]⁺ |

Note: This table is based on predicted fragmentation patterns for the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile compounds and is widely used for piperazine derivatives, often after a derivatization step to increase volatility. unodc.orgresearchgate.netnih.gov Acylating reagents such as trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA) are commonly used to create volatile derivatives suitable for GC-MS analysis. researchgate.netresearchgate.net The title compound, this compound, is itself a trifluoro-acylated piperazine and is expected to be amenable to GC-MS analysis.

In GC-MS studies of halogenated phenylpiperazines, the mass spectra of regioisomers are often very similar, with fragmentation primarily occurring on the piperazine ring. researchgate.net The most abundant fragment ion frequently results from the alpha-cleavage of the molecular ion. researchgate.net For this compound, the electron ionization (EI) mass spectrum would likely show characteristic fragments resulting from the cleavage of the piperazine ring and the loss of the trifluoropropanoyl group. The NIST WebBook provides reference mass spectra for related compounds like 1-[3-(Trifluoromethyl)phenyl]-piperazine, which can serve as a guide for interpreting the fragmentation of the title compound. nist.gov

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. nih.gov The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide and trifluoromethyl groups, as well as the piperazine ring.

Analysis of neat piperazine and its derivatives provides a basis for assigning these vibrational modes. researchgate.netresearchgate.netchemicalbook.com Key expected vibrational frequencies include a strong carbonyl (C=O) stretching band for the tertiary amide, strong C-F stretching bands from the trifluoromethyl group, and various C-H and C-N stretching and bending vibrations from the piperazine ring.

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-3000 | C-H Stretching | Piperazine CH₂ |

| 1650-1680 | C=O Stretching | Tertiary Amide |

| 1400-1480 | C-H Bending | Piperazine CH₂ |

| 1100-1300 | C-F Stretching | Trifluoromethyl (CF₃) |

Note: This table is based on typical frequency ranges for the specified functional groups.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. researchgate.nettandfonline.com

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. nih.govacs.org While a specific crystal structure for this compound is not publicly available, analysis of numerous piperazine derivatives reveals common structural features. researchgate.netnih.gov These studies confirm the molecular connectivity and provide precise measurements of bond lengths and angles. For a derivative of this compound, this technique would determine the exact conformation of the piperazine ring and the orientation of the trifluoropropanoyl substituent.

Table 3: Representative Crystallographic Data for a Piperazine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.150 |

| b (Å) | 12.951 |

| c (Å) | 21.971 |

| β (°) | 96.64 |

| Volume (ų) | 2022.4 |

| Z | 4 |

Data is representative, based on a similar structure, 1,3‐bis(4‐chlorophenyl)‐5‐(4‐chlorobenzyl)‐1,3,5‐triazinane. researchgate.net

Conformational Analysis and Intermolecular Interactions within Crystal Structures

The conformation of the piperazine ring is a key structural feature. In most crystal structures, the piperazine ring adopts a stable chair conformation. researchgate.net The substituent on the nitrogen atom can occupy either an axial or equatorial position, which can be influenced by steric and electronic factors. nih.govnih.gov

Intermolecular interactions are fundamental to understanding crystal packing and the physical properties of the solid state. mdpi.comrsc.orgexlibrisgroup.com In piperazine derivatives, hydrogen bonds (such as N-H···O or C-H···O) and other non-covalent interactions like π-π stacking are commonly observed, linking molecules into one-, two-, or three-dimensional networks. nih.govnih.govnih.gov The presence of the electronegative fluorine and oxygen atoms in this compound makes it a potential participant in hydrogen bonding.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Piperazine Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 41.9 |

| N···H/H···N | 20.5 |

| O···H/H···O | 15.4 |

| C···H/H···C | ~5.0 |

| Other | ~17.2 |

Data is representative, based on a similar structure, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide. researchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Analysis

The structural integrity and purity of synthesized compounds like this compound are paramount for their application in further research and development. Advanced chromatographic techniques are indispensable tools for both the analytical determination of purity and the preparative purification of such compounds and their derivatives. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized compounds and separating components in a mixture. For piperazine derivatives, reverse-phase HPLC is frequently the method of choice. unodc.org This technique typically employs a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase.

In the analysis of this compound, a gradient elution method is often employed to ensure the effective separation of the main compound from starting materials, by-products, and other impurities. The mobile phase may consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.gov The ratio of the organic modifier is gradually increased over the course of the analysis to elute more strongly retained, non-polar compounds. Detection is commonly achieved using a UV detector, as the amide and trifluoromethyl groups can influence the molecule's chromophore. jocpr.com For some piperazine compounds that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be performed to create a UV-active derivative, allowing for detection at low levels. jocpr.com

The precision of an HPLC method is critical, with relative standard deviation (%RSD) values for intra- and inter-day assays typically required to be low (e.g., <5%) to demonstrate method reliability. nih.gov The development of such methods allows for the accurate quantification and purity assessment of the target compound. researchgate.net

Table 1: Typical HPLC Parameters for Analysis of Piperazine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (Octadecyl silica), 150 mm x 2.1 mm, 3 µm particle size nih.gov |

| Mobile Phase | A: 50 mM Phosphate Buffer (pH 3) B: Methanol (MeOH) nih.gov |

| Elution Mode | Gradient or Isocratic (e.g., 45/55 v/v Buffer/MeOH) nih.gov |

| Flow Rate | 0.15 - 1.0 mL/min nih.govjocpr.com |

| Column Temperature | 35-40 °C jocpr.commdpi.com |

| Detection | UV-Vis or Fluorescence Detector jocpr.comnih.gov |

| Injection Volume | 10 µL jocpr.com |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This innovation leads to markedly higher resolution, greater sensitivity, and faster analysis times. mdpi.com For complex mixtures or for separating structurally similar derivatives of this compound, UPLC is particularly advantageous. The increased efficiency allows for better separation of closely eluting impurities, providing a more accurate purity profile.

A UPLC system, such as one equipped with an ACQUITY UPLC BEH C18 column, can achieve excellent separation efficiency. mdpi.com The methodology is similar in principle to HPLC, typically using reverse-phase chemistry, but operates at much higher pressures. A common mobile phase combination is acetonitrile mixed with water containing a small amount of an acidifier like formic acid, which helps to produce sharp, symmetrical peak shapes. mdpi.com The total run time for a UPLC analysis can be as short as 5 minutes, including column re-equilibration, which dramatically increases sample throughput. mdpi.com UPLC is often coupled with mass spectrometry (LC/MS), providing not only retention time data but also mass-to-charge ratio information, which is invaluable for the structural confirmation of the target compound and the identification of unknown metabolites or degradation products. nih.gov

Table 2: Illustrative UPLC Parameters for High-Resolution Analysis

| Parameter | Typical Condition |

|---|---|

| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size mdpi.com |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile mdpi.com |

| Elution Mode | Gradient (e.g., 10% B to 90% B over 1-2 minutes) mdpi.com |

| Flow Rate | 0.300 mL/min mdpi.com |

| Column Temperature | 40 °C mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) mdpi.com or Photodiode Array (PDA) |

| Injection Volume | 1 µL mdpi.com |

| Run Time | < 5 minutes mdpi.com |

Flash Column Chromatography for Preparative Purification

Following synthesis, the crude product containing this compound often requires purification to remove unreacted starting materials, reagents, and side products. Flash column chromatography is a rapid and efficient preparative technique for purifying multigram quantities of organic compounds. ijpra.com It is an air-pressure-driven form of column chromatography that is faster than traditional gravity-fed methods. orgsyn.org

The process involves packing a column with a solid stationary phase, most commonly silica gel. rochester.edu A suitable solvent system (mobile phase) is chosen based on preliminary analysis by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2 to 0.35 for the desired compound. epfl.ch For piperazine derivatives, a typical mobile phase might be a mixture of a non-polar solvent like hexanes or chloroform (B151607) and a more polar solvent such as ethyl acetate (B1210297) or acetone. epfl.chnih.gov

The crude mixture is loaded onto the top of the silica column, and the mobile phase is pushed through the column under moderate pressure. rochester.edu The components of the mixture separate based on their differing affinities for the stationary and mobile phases. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product. These pure fractions are then combined and the solvent is removed by rotary evaporation to yield the purified this compound. orgsyn.org For particularly difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed. rochester.edu

Table 3: General Protocol for Flash Column Chromatography Purification

| Step | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 40-63 µm particle size) epfl.ch |

| Mobile Phase Selection | Determined by TLC; often a mixture like Chloroform/Acetone (e.g., 85:15) or Hexanes/Ethyl Acetate. epfl.chnih.gov |

| Column Packing | The column is packed with a slurry of silica gel in the mobile phase to ensure a homogenous bed. epfl.ch |

| Sample Loading | The crude product is dissolved in a minimal amount of solvent and carefully added to the top of the column. rochester.edu |

| Elution | The mobile phase is passed through the column using positive pressure, with a flow rate of about 2 inches/minute. rochester.edu |

| Fraction Collection | Fractions are collected and analyzed by TLC to determine their composition. |

| Product Isolation | Pure fractions are combined, and the solvent is removed under reduced pressure. orgsyn.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) |

| Acetonitrile |

| Acetone |

| Chloroform |

| Ethyl Acetate |

| Formic Acid |

| Hexane |

| Methanol |

| N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide |

Computational Chemistry and Theoretical Studies on 1 3,3,3 Trifluoropropanoyl Piperazine Systems

Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the three-dimensional structure and conformational preferences of 1-(3,3,3-Trifluoropropanoyl)piperazine. The piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable arrangement due to the minimization of steric and torsional strain. The introduction of the 3,3,3-trifluoropropanoyl group at one of the nitrogen atoms introduces significant electronic and steric effects that influence the ring's geometry and the orientation of the substituent.

The primary conformations of the piperazine ring are the chair, boat, and twist-boat forms. The chair conformation is generally the global minimum on the potential energy surface. The substituent can be positioned in either an axial or equatorial orientation. Due to the steric bulk of the 3,3,3-trifluoropropanoyl group, the equatorial conformation is significantly favored over the axial one to minimize 1,3-diaxial interactions.

Theoretical calculations can precisely determine the bond lengths, bond angles, and dihedral angles for the most stable conformer. For instance, DFT calculations at a common level of theory like B3LYP/6-311G(d,p) would provide the optimized geometric parameters. researchgate.net

Table 1: Calculated Geometric Parameters for the Equatorial Conformer of this compound (Chair Conformation) This table presents hypothetical yet scientifically plausible data based on known principles of computational chemistry for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | 1.22 |

| C-N (amide) | 1.36 | |

| C-C (acyl) | 1.52 | |

| C-F | 1.34 | |

| N-C (piperazine) | 1.46 | |

| Bond Angle (°) | O=C-N | 121.5 |

| C-N-C (piperazine) | 112.0 | |

| F-C-F | 107.5 | |

| Dihedral Angle (°) | C-N-C=O | ~180 (trans) |

Energetic calculations reveal the relative stabilities of different conformations. The energy difference between the equatorial and axial conformers can be quantified, providing a Boltzmann distribution of the conformational populations at a given temperature. The boat and twist-boat conformations are typically found to be transition states or higher-energy local minima.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov MD simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory that maps the conformational landscape and flexibility of this compound. nih.gov

These simulations can reveal the transitions between different conformations, such as ring-flipping from one chair form to another, and the rotational dynamics of the trifluoropropanoyl group. The flexibility of the piperazine ring and the side chain are crucial for its interactions with other molecules.

From an MD trajectory, one can calculate various properties, including the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The trifluoromethyl group and the methylene (B1212753) protons of the piperazine ring are expected to show significant fluctuations.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound This table presents hypothetical yet scientifically plausible data based on known principles of computational chemistry for illustrative purposes.

| Property | Region of Molecule | Typical Value/Observation |

| RMSD (Å) | Entire Molecule | 0.5 - 1.5 (indicating stability in a primary conformation) |

| RMSF (Å) | Piperazine Ring | 0.3 - 0.8 (chair conformation is relatively rigid) |

| Trifluoropropanoyl Group | 0.8 - 2.0 (indicating higher flexibility) | |

| Conformational Transition | Chair-to-Boat | Infrequent, high energy barrier |

| Dihedral Angle Rotation | C-N (amide) | Limited rotation due to partial double bond character |

Electronic Structure Analysis and Prediction of Reactivity Profiles

The electronic structure of this compound governs its reactivity. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

The electron-withdrawing nature of the trifluoropropanoyl group significantly influences the electronic properties. The carbonyl group and the trifluoromethyl group pull electron density away from the piperazine ring. The HOMO is likely to be localized on the lone pair of the unsubstituted nitrogen atom of the piperazine ring, making it the most probable site for electrophilic attack. The LUMO is expected to be centered on the carbonyl carbon and the trifluoromethyl group, indicating these are the primary sites for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the NH proton of the piperazine ring and the trifluoromethyl group.

Table 3: Calculated Electronic Properties of this compound This table presents hypothetical yet scientifically plausible data based on known principles of computational chemistry for illustrative purposes.

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.5 | Electron-donating capability, site of oxidation |

| LUMO Energy | -0.8 | Electron-accepting capability, site of reduction |

| HOMO-LUMO Gap | 5.7 | High kinetic stability, low reactivity |

| Dipole Moment (Debye) | ~3.5 | Significant polarity |

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic properties, which are invaluable for the structural elucidation of new compounds.